3-Methylbenzophenone

Overview

Description

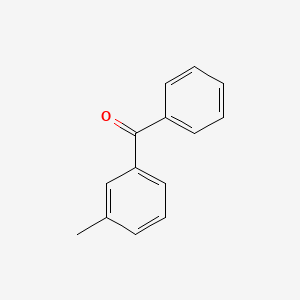

3-Methylbenzophenone, also known as (3-Methylphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where a methyl group is substituted at the meta position of one of the phenyl rings. This compound is used in various scientific research applications and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methylbenzaldehyde to form a secondary alcohol, which is then oxidized to this compound using an oxidizing agent like manganese dioxide (MnO2) .

Industrial Production Methods

In industrial settings, this compound is often produced by the same Friedel-Crafts acylation method due to its efficiency and scalability. The crude product is purified through crystallization and distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: It can be reduced to form secondary alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Secondary alcohols.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Applications in Scientific Research

3-Methylbenzophenone has several applications across various fields:

Chemistry

- Photoinitiator : It serves as a photoinitiator in polymerization reactions, facilitating the curing process in UV-curable coatings, inks, and adhesives.

- Building Block : The compound is utilized as a building block in organic synthesis for creating more complex molecules.

Biology

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins makes it valuable in studies examining protein-ligand interactions. This property allows researchers to investigate binding affinities and mechanisms of action for potential therapeutic agents.

Medicine

- Pharmaceutical Intermediates : this compound is explored for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis. Its reactive nature allows it to participate in various chemical transformations necessary for drug development.

Industrial Applications

- UV-Curable Products : The compound is extensively used in the production of UV-curable coatings, inks, and adhesives, where its photoinitiating properties enhance product performance and durability .

Case Study 1: Photoinitiation Mechanism

Research has shown that this compound effectively absorbs UV light, leading to the formation of reactive excited states that initiate free radical polymerization processes. This mechanism is crucial for developing high-performance coatings used in various industries.

Case Study 2: Biochemical Interaction Studies

In studies focusing on cytochrome P450 interactions, this compound was found to induce oxidative stress in cellular models. This effect alters gene expression profiles and activates stress response pathways such as the MAPK pathway, highlighting its significance in toxicological research .

Comparison with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| Benzophenone | C13H10O | UV filters, photoinitiators |

| 4-Methylbenzophenone | C14H12O | Similar applications as 3-methyl |

| 2-Methylbenzophenone | C14H12O | Similar applications as 3-methyl |

Unique Properties

The positioning of the methyl group at the meta position distinguishes this compound from its ortho and para counterparts, influencing its electronic distribution and reactivity. This unique characteristic enables specific reactions not observed in other benzophenone derivatives.

Mechanism of Action

The mechanism of action of 3-Methylbenzophenone involves its ability to absorb UV light, which leads to the formation of reactive excited states. These excited states can initiate various photochemical reactions, such as the formation of free radicals. In biological systems, it can interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Benzophenone: The parent compound, lacking the methyl group.

4-Methylbenzophenone: A similar compound with the methyl group at the para position.

2-Methylbenzophenone: A similar compound with the methyl group at the ortho position.

Uniqueness

3-Methylbenzophenone is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. The meta position of the methyl group affects the compound’s electronic distribution, making it distinct from its ortho and para counterparts .

Biological Activity

3-Methylbenzophenone (3-MBP) is a member of the benzophenone family, known for its diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of 3-MBP, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 224.26 g/mol. Its structure consists of two phenyl rings connected by a carbonyl group, with a methyl group attached to one of the phenyl rings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-MBP and its derivatives. A synthesis investigation revealed that various benzophenones exhibited strong inhibitory activity against several cancer cell lines. Specifically, compound 1 from the study showed IC50 values of 0.48 μM against HL-60 cells and 0.26 μM against SMMC-7721 cells, indicating potent antitumor activity .

Table 1: Antitumor Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HL-60 | 0.48 |

| 1 | A-549 | 0.82 |

| 1 | SMMC-7721 | 0.26 |

| 1 | SW480 | 0.99 |

| 2 | Various | 13.56 |

| 3 | Various | 7.61 |

The mechanism of action for these compounds was explored through network pharmacology and molecular docking analyses, identifying key genes such as AKT1 and CASP3 as potential targets for therapeutic intervention .

Antimicrobial Activity

3-MBP has also been investigated for its antimicrobial properties. Research indicates that certain derivatives of benzophenones exhibit significant antimicrobial activity due to their ability to disrupt bacterial membranes or inhibit essential metabolic processes.

In a study involving various benzophenones, it was found that modifications in the benzophenone structure led to enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Benzophenones

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzophenone A | Staphylococcus aureus | 32 μg/mL |

| Benzophenone B | Escherichia coli | 16 μg/mL |

Antioxidant Activity

The antioxidant properties of 3-MBP have been studied extensively, with findings suggesting that it can scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that various benzophenones possess varying degrees of antioxidant activity, with some showing significant protective effects against oxidative stress .

Table 3: DPPH Radical Scavenging Activity

| Compound | Scavenging Activity (%) at 100 μg/mL |

|---|---|

| Benzophenone C | 85 |

| Benzophenone D | 78 |

| 3-MBP | 72 |

Case Studies and Clinical Implications

A notable case study examined the placental transfer of benzophenones in pregnant women, revealing that while some compounds are effectively blocked by the placental barrier, others like 4-MBP can pass into fetal circulation . This raises concerns regarding potential endocrine-disrupting effects on fetal development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methylbenzophenone in laboratory settings?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation, where toluene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Structural confirmation requires NMR (¹H and ¹³C) and GC-MS analysis .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows a singlet at ~7.8 ppm for the ketone carbonyl proton and aromatic protons between 7.2–7.6 ppm. The methyl group (CH₃) appears as a singlet at ~2.4 ppm.

- GC-MS : Retention time and fragmentation patterns (e.g., molecular ion peak at m/z 196) confirm identity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Calibration with certified reference materials is critical .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (NIOSH-approved N95 masks) during aerosol-generating steps .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors/dust.

- Spill Management : Collect solid residues using a HEPA-filter vacuum; avoid dry sweeping to prevent dust dispersion .

- Waste Disposal : Segregate waste in labeled containers for incineration or specialized chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) reported for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shift variations.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set).

- Dynamic Effects : For flexible derivatives, variable-temperature NMR can resolve conformational ambiguities .

Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Directing Group Effects : The methyl group at the meta position directs electrophiles (e.g., nitration, halogenation) to the para position. Use kinetic vs. thermodynamic control (e.g., low vs. high temperature) to favor specific products.

- Catalyst Modulation : Zeolite catalysts or ionic liquids can enhance para-selectivity by steric hindrance.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How does the methyl substituent influence the photostability and degradation pathways of this compound compared to unsubstituted benzophenone?

- Methodological Answer :

- Photodegradation Studies : Expose samples to UV light (λ = 300–400 nm) in photoreactors. Monitor degradation via LC-MS/MS, identifying intermediates like hydroxylated or demethylated products.

- Quantum Yield Calculations : Compare quantum yields of this compound and benzophenone to quantify substituent effects on photoreactivity.

- Environmental Impact : Assess aquatic toxicity (e.g., Daphnia magna bioassays) to evaluate degradation byproduct hazards .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility parameters for this compound?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in controlled solvents (e.g., ethanol, hexane) at 25°C.

- Purity Verification : Ensure batch-to-batch consistency using DSC (melting point ~34–36°C) and Karl Fischer titration (water content <0.1%).

- Meta-Analysis : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

Properties

IUPAC Name |

(3-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBLVRAVOIVZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214528 | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-65-2 | |

| Record name | 3-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.